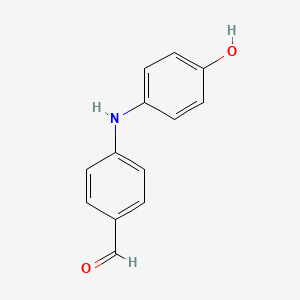

4-(p-Hydroxyanilino)benzaldehyde

CAS No.: 69766-36-5

Cat. No.: VC18498518

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69766-36-5 |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 4-(4-hydroxyanilino)benzaldehyde |

| Standard InChI | InChI=1S/C13H11NO2/c15-9-10-1-3-11(4-2-10)14-12-5-7-13(16)8-6-12/h1-9,14,16H |

| Standard InChI Key | NSFVFQKFOIZIHI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C=O)NC2=CC=C(C=C2)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Characterization

4-(4-Hydroxyanilino)benzaldehyde has the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . Its structure comprises a benzaldehyde core substituted at the para position with a 4-hydroxyaniline group. Key spectral data include:

The compound’s infrared (IR) spectrum would feature peaks corresponding to the aldehyde C=O stretch (~1700 cm⁻¹), phenolic O-H stretch (~3200 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹), based on analogous benzaldehyde derivatives .

Crystallographic and Thermodynamic Properties

While crystallographic data for 4-(4-hydroxyanilino)benzaldehyde are unavailable, related compounds such as 4-hydroxybenzaldehyde exhibit:

Synthesis and Reaction Pathways

Primary Synthesis Routes

The compound is synthesized via condensation reactions between 4-hydroxybenzaldehyde and aromatic amines. A representative method involves:

-

Etherification: Reaction of 4-hydroxybenzaldehyde with chlorobenzyl chlorides to form intermediates .

-

Schiff Base Formation: Condensation with p-aminophenol in ethanol under acidic conditions .

-

Cyclization: Conversion to thiazolidin-4-one derivatives using thioglycolic acid .

Example Protocol (adapted from ):

-

Step 1: 4-Hydroxybenzaldehyde (1 eq) reacts with p-aminophenol (1 eq) in ethanol with glacial acetic acid as a catalyst.

-

Step 2: Reflux for 12 hours, followed by filtration and recrystallization from ethanol.

Key Reaction Mechanisms

-

Aldehyde-Amine Condensation: The aldehyde group reacts with the amine to form a Schiff base (C=N), a critical step in heterocyclic chemistry .

-

Electrophilic Aromatic Substitution: The electron-rich aniline moiety directs further functionalization at the para position .

Physicochemical Properties

Spectroscopic Data

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Stability and Reactivity

-

Air Sensitivity: The phenolic -OH and aldehyde groups make the compound susceptible to oxidation, necessitating storage under inert conditions .

-

Thermal Decomposition: Likely decomposes above 250°C, releasing CO and phenolic byproducts .

Applications and Biological Activity

Pharmaceutical Intermediates

4-(4-Hydroxyanilino)benzaldehyde is a precursor in synthesizing:

-

Antimicrobial Agents: Derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

-

GABA Receptor Modulators: Analogous hydroxybenzaldehydes show antagonism at α1β2γ2S GABA receptors .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume